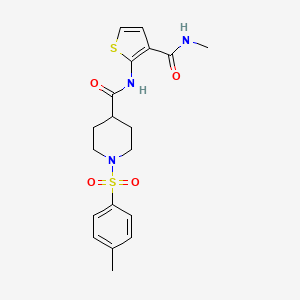
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a complex structure incorporating multiple heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization of an appropriate acyl hydrazide with a nitrile.
Thiazole Ring Construction: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The oxadiazole and thiazole intermediates are then coupled using a suitable linker, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Final Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or by using phosgene derivatives to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products:
Oxidation: Sulfoxides or sulfones from the thiazole ring.
Reduction: Corresponding amines from the urea group.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science:
Biology and Medicine:
Pharmacology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structure.
Biochemical Studies: Used in the study of enzyme inhibition and receptor binding.
Industry:
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea depends on its application:
Biological Activity: It may inhibit specific enzymes or interact with cellular receptors, disrupting normal cellular processes.
Catalytic Activity: As a ligand, it can stabilize transition states or activate substrates in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene.
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene.
Uniqueness:
- The presence of the thiophene ring in 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea may confer unique electronic properties and biological activities compared to its analogs.
Eigenschaften
IUPAC Name |
1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-8-15-11(20-18-8)5-9-7-22-13(16-9)17-12(19)14-6-10-3-2-4-21-10/h2-4,7H,5-6H2,1H3,(H2,14,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNYLWNOKDHSRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CSC(=N2)NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2408302.png)

![Methyl 2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2408309.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2408311.png)


![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2408315.png)
![2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2408316.png)
![(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2408317.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2408319.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2408320.png)

